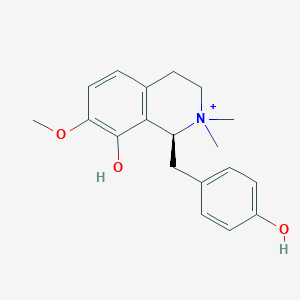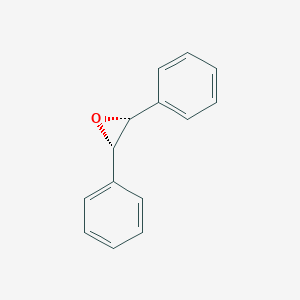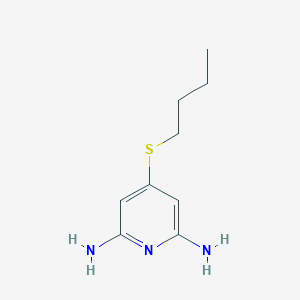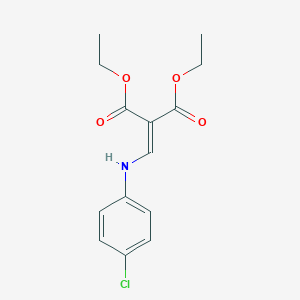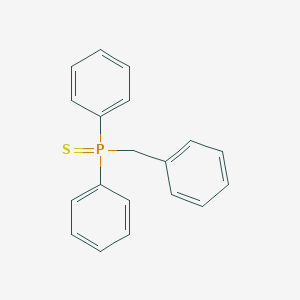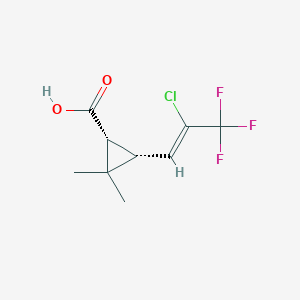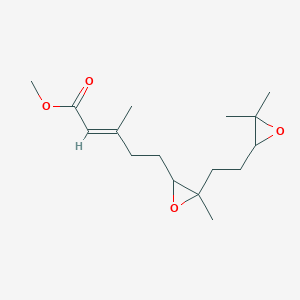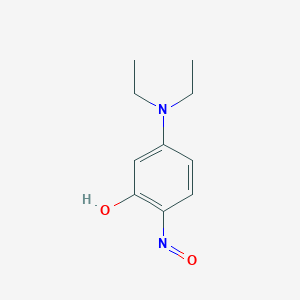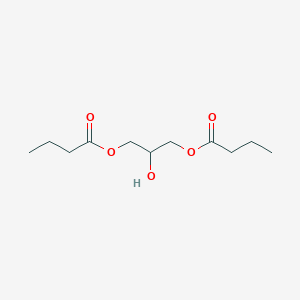![molecular formula C28H49ClN3O2S B106216 N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide CAS No. 18118-66-6](/img/structure/B106216.png)
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It is widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mecanismo De Acción
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide acts as a competitive antagonist at dopamine D1 receptors, which are mainly located in the brain. By blocking the binding of dopamine to these receptors, N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide reduces the activity of dopaminergic neurons and the release of dopamine in the brain.
Efectos Bioquímicos Y Fisiológicos
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of dopamine-mediated cAMP production, the modulation of ion channels and transporters, and the regulation of gene expression. These effects are thought to underlie the role of dopamine D1 receptors in different physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide in lab experiments is its high selectivity and potency for dopamine D1 receptors, which allows for precise and specific manipulation of the dopaminergic system. However, its use is limited by its poor solubility in aqueous solutions and its potential to interact with other receptors and signaling pathways.
Direcciones Futuras
There are several future directions for research on N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide, including the development of more potent and selective dopamine D1 receptor antagonists, the investigation of its effects on other neurotransmitter systems and brain regions, and the exploration of its therapeutic potential for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide involves several steps, including the condensation of 2-chlorobenzaldehyde with piperidine, followed by the reaction of the resulting imine with hexadecylamine and then with sulfonamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide has been extensively used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes, such as learning and memory, drug addiction, and schizophrenia. It has also been used to study the effects of other drugs on dopamine D1 receptors.
Propiedades
Número CAS |
18118-66-6 |
|---|---|
Nombre del producto |
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide |
Fórmula molecular |
C28H49ClN3O2S |
Peso molecular |
526.2 g/mol |
Nombre IUPAC |
N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C28H48ClN3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-35(33,34)31-30-28(32-23-18-15-19-24-32)26-21-16-17-22-27(26)29/h16-17,21-22,31H,2-15,18-20,23-25H2,1H3/b30-28+ |
Clave InChI |
BRRMAQWVYIJRQU-SJCQXOIGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(\C1=CC=CC=C1Cl)/N2CCCCC2 |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2 |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCCCC2 |
Otros números CAS |
18118-66-6 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



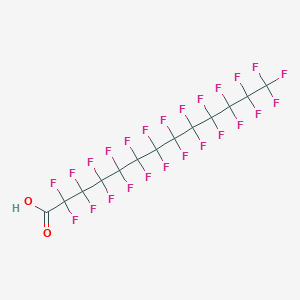
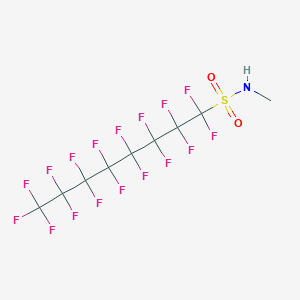
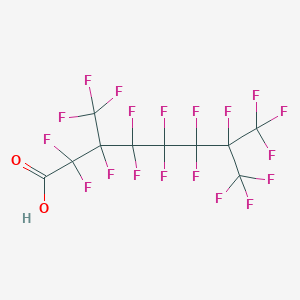
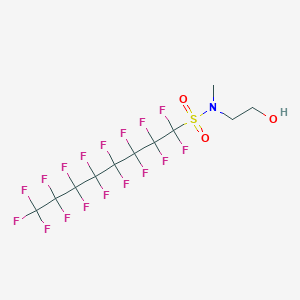
![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)
